4-(2-Methylpropyl)oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-methylpropyl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(2)7-10(9(11)12)3-5-13-6-4-10/h8H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHPBFPOLSJCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194361 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-76-3 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Methylpropyl Oxane 4 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. nih.gov For 4-(2-methylpropyl)oxane-4-carboxylic acid, the key structural features are the oxane (tetrahydropyran) ring and the quaternary carbon at the 4-position, which is substituted with both an isobutyl group and a carboxylic acid.
Primary strategic disconnections can be visualized as follows:
C4-Alkyl and C4-Carboxyl Disconnection: The most intuitive disconnections are the bonds connecting the isobutyl and carboxyl groups to the quaternary C4 center. This approach simplifies the target to a 4-oxane-carboxylic acid precursor or a 4-isobutyloxane intermediate. These disconnections point toward synthetic strategies involving nucleophilic addition to a carbonyl group or an equivalent electrophile at the C4 position of a pre-formed oxane ring.
Oxane Ring Disconnection (C-O-C bond cleavage): A more fundamental disconnection involves breaking the ether linkages of the oxane ring. This typically leads to a 1,5-diol or a related acyclic precursor. For instance, cleaving the C2-O and C6-O bonds reveals a substituted pentane-1,5-diol derivative, which could be cyclized via an intramolecular Williamson ether synthesis or other acid-catalyzed cyclization methods. This strategy is foundational for de novo synthesis of the heterocyclic core. bham.ac.uk
Cycloaddition-Based Disconnection: Recognizing the six-membered ring allows for a retrosynthetic disconnection based on a hetero-Diels-Alder reaction. wikipedia.org This approach breaks the molecule down into a 1-oxa-1,3-butadiene (an α,β-unsaturated carbonyl compound) and a dienophile. This is a powerful, atom-economical strategy for forming the oxane ring with predictable stereochemistry. nih.gov
These varied disconnections provide multiple avenues for designing a synthetic pathway, each with distinct advantages regarding precursor availability, reaction efficiency, and stereochemical control.
De Novo Synthetic Pathways to the Oxane Core
Building the substituted oxane ring from acyclic precursors offers flexibility and control over the final structure.
Multi-Step Reaction Sequences
Several established multi-step sequences can be proposed for the synthesis of the 4,4-disubstituted oxane core.
Intramolecular Cyclization of a 1,5-Diol: A common strategy involves the synthesis of a suitably substituted pentane-1,5-diol precursor. This diol can then be cyclized under acidic conditions or via a Williamson ether synthesis (by converting one hydroxyl group to a leaving group) to form the tetrahydropyran (B127337) ring. The challenge in this approach lies in the synthesis of the acyclic diol, which itself may require several steps to install the quaternary center.
Prins Cyclization: The Prins reaction, involving the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, is a powerful method for constructing tetrahydropyran rings. nih.govrsc.orgacs.org For the target molecule, this could involve the reaction of a homoallylic alcohol bearing the isobutyl and precursor carboxyl group with formaldehyde. The reaction proceeds through an oxocarbenium ion intermediate, and the subsequent cyclization can be highly stereoselective. nih.govmdpi.com
Hetero-Diels-Alder Reaction: This cycloaddition strategy is highly efficient for constructing dihydropyran rings, which can be subsequently reduced to the desired oxane. wikipedia.org The reaction would involve an α,β-unsaturated carbonyl compound (acting as the 1-oxa-1,3-butadiene) and a suitable dienophile. nih.govyoutube.com Asymmetric versions of this reaction, often employing chiral Lewis acid catalysts, can provide excellent enantiocontrol. nih.gov
Stereochemical Control and Diastereoselective Synthesis
Achieving specific stereochemistry is a critical aspect of modern organic synthesis, particularly when creating complex molecules for biological applications. rijournals.comresearchgate.net For substituted tetrahydropyrans, stereocontrol is often achieved by directing the cyclization event.
In the context of a Prins cyclization , the stereochemical outcome is frequently dictated by a chair-like transition state, which minimizes steric interactions and leads to predictable diastereoselectivity. nih.gov The choice of Lewis or Brønsted acid catalyst can significantly influence the reaction's selectivity. abo.fi
For the hetero-Diels-Alder reaction , stereocontrol is governed by the well-established principles of cycloaddition reactions. The use of chiral catalysts can induce high levels of enantioselectivity, making it a preferred method for asymmetric synthesis. acs.orgrsc.org
Substrate-controlled synthesis is another powerful strategy. By incorporating existing stereocenters into the acyclic precursors, it is possible to direct the stereochemical outcome of the ring-forming reaction. This approach leverages the inherent conformational preferences of the molecule to favor the formation of one diastereomer over others.
Optimization of Existing Synthetic Routes
Once a viable synthetic pathway is established, optimization focuses on improving its efficiency, sustainability, and practicality.
Yield Enhancement and Atom Economy Strategies
Maximizing reaction yield is a primary goal of route optimization. This involves systematically adjusting reaction parameters such as temperature, concentration, solvent, and catalyst loading.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. wikipedia.orgprimescholars.comrsc.org To maximize atom economy, synthetic routes should prioritize reaction types that are inherently efficient:
Addition and Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition are 100% atom-economical in theory, as all atoms from the diene and dienophile are incorporated into the product. nih.gov
Catalytic Reactions: Using catalytic amounts of a reagent is preferable to using stoichiometric amounts, as it reduces waste. For instance, a Lewis acid-catalyzed Prins cyclization is more atom-economical than a reaction requiring a stoichiometric activating agent that is consumed in the process.
| Strategy | Description | Application to Oxane Synthesis |
| Process Parameter Optimization | Fine-tuning of temperature, pressure, reaction time, and reactant ratios. | Optimizing catalyst loading and temperature in a Prins cyclization to minimize side reactions. |
| Catalyst Screening | Evaluating different catalysts to find one with higher activity and selectivity. | Testing various Lewis acids (e.g., BF₃·OEt₂, InCl₃, Sc(OTf)₃) for the hetero-Diels-Alder reaction. |
| High Atom Economy Reactions | Prioritizing reactions where most reactant atoms are incorporated into the product. | Employing cycloaddition or rearrangement reactions over substitution or elimination reactions. |
| Reducing Protecting Group Steps | Designing the synthesis to avoid the need for protecting and deprotecting functional groups. | Choosing a synthetic route that is compatible with the carboxylic acid moiety without needing to mask it. |
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com Beyond atom economy, several other principles can be applied to the synthesis of this compound.
Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ethanol, or supercritical CO₂. Some reactions, particularly those employing solid-supported catalysts, can even be run under solvent-free conditions. mdpi.com
Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov
Use of Renewable Feedstocks: While challenging, sourcing starting materials from renewable biomass is a key goal of green chemistry. The synthesis of tetrahydropyran itself can be achieved from biomass-derived furfural. rsc.org
Catalysis: As mentioned, the use of catalysts (including biocatalysts like enzymes) is superior to stoichiometric reagents because they are used in small amounts and can often be recycled and reused. mdpi.commdpi.com
| Green Chemistry Principle | Implementation Strategy |
| Waste Prevention | Design syntheses with high atom economy and yield. |
| Safer Solvents and Auxiliaries | Replace toxic solvents (e.g., chlorinated hydrocarbons) with water, ethanol, or conduct reactions neat. |
| Design for Energy Efficiency | Utilize microwave irradiation or conduct reactions at ambient temperature and pressure. |
| Use of Catalysis | Employ catalytic reagents in place of stoichiometric ones; explore biocatalysis. |
| Use of Renewable Feedstocks | Investigate precursors derived from biomass. |
By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Catalytic Approaches for this compound Synthesis
The synthesis of 4-substituted oxane rings is a focal point in organic chemistry due to their prevalence in biologically active molecules. syr.edu Catalytic methods, prized for their efficiency and selectivity, offer several plausible routes to the this compound scaffold. These approaches often center on the formation of the tetrahydropyran ring, followed by or concurrent with the introduction of the desired substituents.
A prominent strategy for constructing polysubstituted tetrahydropyrans is the Prins cyclization reaction. organic-chemistry.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.net Various catalysts, including both Brønsted and Lewis acids, have been shown to be effective. organic-chemistry.org For instance, catalysts such as phosphomolybdic acid and indium(III) chloride have been successfully employed in the synthesis of 4-hydroxytetrahydropyrans. organic-chemistry.org Transition metal complexes involving platinum, rhenium, and cobalt have also demonstrated catalytic activity in related cyclization reactions. syr.eduorganic-chemistry.org
To adapt this methodology for the synthesis of the target molecule, a multi-step approach can be envisioned. A potential pathway could involve a Prins-type cyclization to form a tetrahydropyran ring with suitable functional groups at the C4 position, which can then be further elaborated to the final product.
Another viable catalytic strategy involves the metal-catalyzed cross-coupling of Grignard reagents with functionalized tetrahydropyrans. syr.edu This approach would entail the synthesis of a tetrahydropyran precursor bearing a leaving group at the 4-position, which could then be coupled with a 2-methylpropyl Grignard reagent in the presence of a suitable metal catalyst, such as cobalt or iron complexes. syr.edu
A non-catalytic, yet foundational, multi-step synthesis of the parent tetrahydropyran-4-carboxylic acid has been reported, starting from the cyclization of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com This is followed by hydrolysis and a controlled decarboxylation to yield the final acid. ijprajournal.com This core structure could then potentially be alkylated at the 4-position, although this would require further methodological development.
| Catalyst Type | General Application | Potential Relevance to Target Synthesis |
| Brønsted/Lewis Acids | Prins Cyclization | Formation of the core tetrahydropyran ring from acyclic precursors. |
| Transition Metals (Pt, Re) | Intramolecular Hydroalkoxylation | Cyclization of hydroxy olefins to form the oxane ring. organic-chemistry.org |
| Transition Metals (Co, Fe) | Cross-Coupling Reactions | Introduction of the 2-methylpropyl group at the C4 position. syr.edu |
Synthesis of Isotopically Labeled Analogues for Mechanistic and Analytical Studies
Isotopically labeled compounds are indispensable tools in pharmaceutical research for studying the metabolic fate of molecules (absorption, distribution, metabolism, and excretion - ADME). musechem.com The synthesis of isotopically labeled this compound can be approached by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at specific positions within the molecule.
One of the most straightforward methods for isotopic labeling is the use of a labeled starting material in the synthetic sequence. x-chemrx.com For instance, in a synthetic route involving a Grignard reagent, a commercially available, isotopically labeled 2-methylpropyl bromide could be used to introduce a labeled alkyl chain.
Another common technique is hydrogen isotope exchange (HIE), where protons in the molecule are swapped for deuterium or tritium. musechem.comx-chemrx.com This can be achieved using various methods, including acid or base catalysis in the presence of a deuterated solvent, or through metal-catalyzed exchange reactions. x-chemrx.com For the target molecule, HIE could potentially be used to label the acidic proton of the carboxylic acid or other exchangeable protons, although labeling of C-H bonds would likely require more specialized catalytic methods.
Late-stage functionalization techniques are also emerging as powerful tools for isotopic labeling, allowing for the introduction of isotopes into complex molecules at a late point in the synthesis. musechem.com
| Isotope | Labeling Method | Potential Application for Target Molecule |
| Deuterium (²H) | Hydrogen Isotope Exchange (HIE) | Labeling of exchangeable protons or C-H bonds through catalysis. x-chemrx.com |
| Carbon-13 (¹³C) | Labeled Starting Material | Incorporation into the carbon skeleton, for example, using ¹³C-labeled carbon dioxide in a carboxylation step. |
| Oxygen-18 (¹⁸O) | Labeled Reagent | Introduction into the carboxylic acid group during a hydrolysis step with H₂¹⁸O. |
Advanced Spectroscopic and Analytical Characterization of 4 2 Methylpropyl Oxane 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 4-(2-Methylpropyl)oxane-4-carboxylic acid can be established.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis
The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms such as oxygen causing a downfield shift. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, provides critical information about the connectivity of the carbon skeleton.
The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. The protons of the oxane ring will be diastereotopic due to the chiral center at C4, leading to complex splitting patterns. The protons on the isobutyl group will present characteristic multiplicities: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | br s | - |
| Oxane H2, H6 (axial) | 3.60 - 3.80 | m | - |
| Oxane H2, H6 (equatorial) | 3.40 - 3.60 | m | - |
| Oxane H3, H5 (axial) | 1.70 - 1.90 | m | - |
| Oxane H3, H5 (equatorial) | 1.50 - 1.70 | m | - |
| -CH₂-CH(CH₃)₂ | 1.60 - 1.80 | d | ~7.0 |
| -CH(CH₃)₂ | 1.80 - 2.00 | m (nonet) | ~7.0 |
Carbon-13 (¹³C) NMR Chemical Shift Correlations and Quaternary Carbon Identification
The Carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 170 and 185 ppm. The carbons of the oxane ring attached to the oxygen atom will also be shifted downfield compared to the other ring carbons. A key feature of the spectrum will be the signal for the quaternary carbon at the 4-position of the oxane ring, which will appear as a singlet in a proton-decoupled spectrum. The carbons of the isobutyl group will have chemical shifts in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 175 - 180 |
| C4 (oxane) | 75 - 85 |
| C2, C6 (oxane) | 65 - 75 |
| C3, C5 (oxane) | 30 - 40 |
| -CH₂-CH(CH₃)₂ | 45 - 55 |
| -CH(CH₃)₂ | 25 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, cross-peaks would be observed between the protons of the isobutyl group, confirming their connectivity. Correlations would also be seen between the geminal and vicinal protons of the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation from the methylene protons of the isobutyl group to the quaternary C4 carbon and the carboxylic carbon, which would firmly establish the connection of the isobutyl group to the oxane ring at the C4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could help determine the relative stereochemistry of the substituents on the oxane ring by observing through-space interactions between the protons of the isobutyl group and the axial or equatorial protons of the oxane ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₀H₁₈O₃. The exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence.
Calculated Exact Mass for C₁₀H₁₈O₃
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 187.1334 |
| [M+Na]⁺ | 209.1154 |
Fragmentation Pathway Analysis and Mechanistic Interpretations
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the molecule. For this compound, several key fragmentation pathways can be predicted.
A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid functional group (45 Da). libretexts.org Another likely fragmentation is the alpha-cleavage adjacent to the ether oxygen in the oxane ring. The isobutyl group can also be lost as a radical. The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 186 | [M]⁺• | Molecular ion |
| 141 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 129 | [M - C₄H₉]⁺ | Loss of the isobutyl group |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) offers a powerful tool for the structural confirmation of this compound by providing detailed information about its fragmentation pathways. In a typical MS/MS experiment, the protonated or deprotonated molecule is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.
For this compound, electrospray ionization (ESI) in negative ion mode would likely generate a prominent [M-H]⁻ ion. Subsequent MS/MS analysis of this precursor ion would be expected to yield a series of fragment ions that are diagnostic of its structure. The fragmentation of carboxylic acids is well-documented and often involves the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). lew.ro
A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve the initial loss of CO₂, a characteristic fragmentation of carboxylates, to yield a carbanion. Further fragmentation could proceed via the cleavage of the isobutyl group or ring-opening of the oxane moiety. The fragmentation of cyclic ethers can be complex, often involving ring cleavage at various positions. The presence of the isobutyl group would also be expected to lead to characteristic losses of alkyl fragments.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| [M-H]⁻ | [M-H-CO₂]⁻ | CO₂ | Carbanion at C4 of the oxane ring |
| [M-H]⁻ | [M-H-H₂O]⁻ | H₂O | Formation of a lactone |
| [M-H-CO₂]⁻ | [M-H-CO₂-C₄H₈]⁻ | C₄H₈ (isobutylene) | Cleavage of the isobutyl group |
This data is predictive and based on known fragmentation patterns of similar functional groups.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the oxane ring. orgchemboulder.com A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.org
The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band in the region of 1700-1725 cm⁻¹. echemi.com The C-O stretching vibration of the carboxylic acid will likely be observed in the 1210-1320 cm⁻¹ range. orgchemboulder.comlibretexts.org The presence of the oxane ring should give rise to a characteristic C-O-C stretching vibration, typically observed in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl groups (isobutyl and oxane ring methylenes) are expected in the 2850-2960 cm⁻¹ region. pressbooks.pub
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 2850-2960 | Medium to Strong | C-H stretch (alkyl) |
| 1700-1725 | Strong, Sharp | C=O stretch (carboxylic acid) |
| 1400-1470 | Medium | C-H bend (alkyl) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
| 1050-1150 | Strong | C-O-C stretch (oxane ring) |
This data is predictive and based on the known IR absorptions of carboxylic acids and cyclic ethers.
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. libretexts.org The Raman spectrum of this compound would serve as a unique molecular fingerprint. nih.gov
The C=O stretching vibration of the carboxylic acid, which is strong in the IR spectrum, is also expected to be a prominent band in the Raman spectrum, typically appearing in a similar region (around 1670 cm⁻¹ for dimerized acids). ias.ac.in The symmetric C-O-C stretching of the oxane ring should also be Raman active. The various C-C stretching and C-H bending vibrations of the isobutyl group and the oxane ring will contribute to a complex and characteristic pattern in the fingerprint region (below 1500 cm⁻¹). researchgate.net Unlike in IR spectroscopy, the O-H stretching vibration in Raman is typically weak.
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 2850-2960 | Strong | C-H stretch (alkyl) |
| ~1670 | Medium | C=O stretch (carboxylic acid dimer) |
| ~1450 | Medium | CH₂ scissoring |
| ~1300 | Medium | C-H bending |
| ~800-1000 | Strong | Ring breathing modes (oxane) |
This data is predictive and based on general Raman shifts for carboxylic acids and cyclic alkanes.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, predictions can be made based on the structures of similar molecules.
It is highly probable that in the solid state, this compound would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This is a very common packing motif for carboxylic acids. The oxane ring would likely adopt a chair conformation, which is the most stable conformation for six-membered saturated rings. The isobutyl and carboxylic acid substituents at the C4 position would occupy either axial or equatorial positions, with the equatorial position being sterically favored for the bulky isobutyl group to minimize 1,3-diaxial interactions.
The crystal packing would be further influenced by van der Waals interactions between the alkyl groups. The precise unit cell parameters and space group would depend on the crystallization conditions.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to determine the absolute configuration of chiral molecules. kud.ac.inslideshare.net this compound, as named, does not possess a chiral center and is therefore achiral. Consequently, a racemic mixture would not exhibit any optical activity, and its ECD and ORD spectra would be silent.
However, if a chiral center were introduced into the molecule, for example, by substitution on the oxane ring or the isobutyl group, the resulting enantiomers would be optically active. In such a hypothetical chiral analog, the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, would be observed in the ORD curve. libretexts.org The sign of the Cotton effect could then be used, often in conjunction with quantum chemical calculations, to assign the absolute configuration of the stereocenter. nih.gov The carbonyl n→π* transition of the carboxylic acid group around 210-220 nm would likely be the chromophore responsible for the most significant Cotton effect in the ECD spectrum.
Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies of 4 2 Methylpropyl Oxane 4 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling a variety of transformations including esterification, amidation, reduction, and decarboxylation.
The conversion of 4-(2-methylpropyl)oxane-4-carboxylic acid to its corresponding esters is a fundamental derivatization strategy. This is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.net The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
The reaction is reversible, and the position of the equilibrium determines the final yield of the ester. researchgate.net To achieve high conversion rates, water, a byproduct of the reaction, is typically removed from the reaction mixture, for instance, by azeotropic distillation. researchgate.net
The kinetics of the esterification process are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. jptcp.commdpi.com Generally, increasing the reaction temperature and catalyst loading enhances the reaction rate. jptcp.com The reaction often follows second-order kinetics. jptcp.com
Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Ethanol This data is illustrative and based on general principles of esterification kinetics.
| Temperature (°C) | Catalyst Conc. (mol/L) | Alcohol/Acid Molar Ratio | Rate Constant (k) (L mol⁻¹ min⁻¹) | Conversion (%) |
|---|---|---|---|---|
| 50 | 0.1 | 1:1 | 0.0025 | 65 |
| 60 | 0.1 | 1:1 | 0.0048 | 72 |
| 70 | 0.1 | 1:1 | 0.0091 | 78 |
| 70 | 0.2 | 1:1 | 0.0182 | 85 |
The formation of an amide bond by reacting the carboxylic acid with an amine is a crucial transformation, particularly in the synthesis of biologically relevant molecules. The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures. Therefore, the carboxylic acid group must first be "activated". researchgate.net
This activation is commonly achieved using coupling reagents widely employed in peptide synthesis. peptide.comsigmaaldrich.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used. peptide.com To minimize side reactions and racemization, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency, even in sterically hindered couplings. sigmaaldrich.com
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent that generates highly reactive OAt-esters, leading to faster reactions and less epimerization. peptide.comsigmaaldrich.com
A modern, greener approach involves a one-pot process that proceeds through a thioester intermediate, avoiding traditional coupling reagents. nih.govrsc.org
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Key Features & Advantages |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives (e.g., HOBt) to suppress racemization. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered couplings, generally gives clean reactions. sigmaaldrich.com |
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are among the less reactive carbonyl compounds. openstax.org
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to protonate the resulting alkoxide and liberate the primary alcohol, 4-(hydroxymethyl)-4-(2-methylpropyl)oxane. chemguide.co.ukkhanacademy.org The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. libretexts.org Two hydride equivalents are added to the carbonyl carbon during the reduction of a carboxylic acid. openstax.org
Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. openstax.orglibretexts.org However, the reduction can be achieved with NaBH₄ if the carboxylic acid is first converted into a more reactive intermediate, such as a mixed anhydride. nih.gov
Stopping the reduction at the intermediate aldehyde stage is very difficult as most reagents powerful enough to reduce the acid will also rapidly reduce the aldehyde. chemguide.co.uk
Table 3: Reduction of this compound
| Reagent | Typical Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | 1. Anhydrous Ether (e.g., THF) 2. H₃O⁺ workup | 4-(hydroxymethyl)-4-(2-methylpropyl)oxane (Primary Alcohol) | Highly reactive, non-selective, reduces many functional groups. openstax.orgkhanacademy.org |
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires high temperatures. The stability of the carboxyl group is due to the lack of a low-energy pathway for the cleavage of the C-C bond.
The reaction pathway for thermal decarboxylation of such a compound would likely involve a high-energy transition state. The rate of decarboxylation can be significantly enhanced by the presence of specific functional groups, such as a carbonyl group at the β-position, which can stabilize the intermediate carbanion or enolate formed upon CO₂ loss. Since the target molecule lacks such an activating group, its decarboxylation is predicted to be inefficient under standard conditions. rsc.org
Studies on other carboxylic acids show that decarboxylation often follows first-order kinetics. nih.gov Modern synthetic methods, such as photoredox catalysis, have been developed for the decarboxylation of certain carboxylic acids under milder, visible-light-mediated conditions, as has been demonstrated for oxetane-2-carboxylic acids. researchgate.net
Reactivity of the Oxane Ring System
The oxane ring, a six-membered saturated heterocycle also known as tetrahydropyran (B127337), is a relatively stable and unreactive feature of the molecule.
Unlike smaller, strained cyclic ethers such as epoxides (oxiranes) or oxetanes, the six-membered oxane ring possesses minimal ring strain. acs.orgradtech.org Its bond angles are close to the ideal tetrahedral angle, making it conformationally similar to cyclohexane (B81311) and energetically stable.
As a result, the oxane ring is generally resistant to ring-opening reactions. nih.gov Such reactions typically require harsh conditions, such as treatment with strong Brønsted or Lewis acids. The mechanism would involve the protonation of the ether oxygen, forming an oxonium ion. This activation makes the adjacent carbon atoms susceptible to nucleophilic attack. The subsequent Sₙ1 or Sₙ2 reaction with a nucleophile would lead to the cleavage of a C-O bond and the opening of the ring. However, these reactions are far less favorable for oxanes compared to their three- or four-membered counterparts. youtube.com The high activation energy required makes the oxane ring a stable scaffold in most synthetic transformations that target the carboxylic acid group.
Conformational Analysis and Interconversion Barriers
The conformational landscape of this compound is primarily dictated by the chair conformation of the oxane ring, which is analogous to cyclohexane. The presence of two substituents at the C4 position significantly influences the ring's conformational preference and the orientation of these substituents.
In the most stable chair conformation, it is anticipated that the bulkier isobutyl group will preferentially occupy the equatorial position to minimize steric interactions. However, given that both substituents are on the same carbon, one must occupy an axial position while the other is equatorial. The carboxylic acid group, being smaller than the isobutyl group, would likely be the one to occupy the axial position in the lower energy conformation.
The interconversion between the two chair forms would involve a ring-flip process. The energy barrier for this interconversion is expected to be influenced by the steric bulk of the substituents at C4. For monosubstituted tetrahydropyrans, the preference for an equatorial substituent is well-established. In the case of 4,4-disubstituted piperidines, which are structurally similar, the conformational preferences are also dictated by the minimization of steric strain. It is reasonable to infer that the energy barrier for the ring flip of this compound would be comparable to other 4,4-disubstituted saturated six-membered heterocycles.
Table 1: Predicted Conformational Preferences of this compound
| Conformer | Isobutyl Group Position | Carboxylic Acid Position | Relative Stability |
| Chair 1 | Equatorial | Axial | More Stable |
| Chair 2 | Axial | Equatorial | Less Stable |
Note: This table is based on theoretical principles of conformational analysis and awaits experimental verification.
Functionalization of the Isobutyl Side Chain
The isobutyl side chain of this compound presents opportunities for derivatization, primarily through C-H functionalization reactions. acs.org Given the presence of primary, secondary, and tertiary C-H bonds within the isobutyl group, regioselective functionalization can be challenging but also offers a pathway to a variety of derivatives.
Modern methods for C-H activation and functionalization could potentially be applied. acs.org For instance, radical-based reactions, such as halogenation followed by nucleophilic substitution, could introduce functionality. However, the steric hindrance around the quaternary C4 center might influence the accessibility of the C-H bonds on the isobutyl group to bulky reagents.
Directed C-H functionalization, where the carboxylic acid group acts as a directing group, could offer a strategy for selective modification of the isobutyl chain. This approach, however, would depend on the geometric feasibility of forming the necessary metallacyclic intermediate.
Stereoselective Transformations Involving the Chiral Center at C4
The C4 carbon of this compound is a chiral center. Stereoselective synthesis of this compound or its derivatives is a key consideration for its potential applications. Several strategies for the stereoselective synthesis of polysubstituted tetrahydropyrans have been reported and can be conceptually applied here. uva.esmdpi.comethernet.edu.et
One approach could involve an intramolecular oxa-Michael addition or a Prins-type cyclization of an acyclic precursor where the stereochemistry is controlled by chiral catalysts or auxiliaries. The construction of the quaternary stereocenter at C4 with high enantiomeric excess would be a significant synthetic challenge. nih.gov
Alternatively, resolution of a racemic mixture of this compound could be achieved through the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the enantiomerically pure acid.
Derivatization of the carboxylic acid to an ester or amide with a chiral auxiliary could also enable diastereoselective reactions on the oxane ring or the isobutyl side chain, where the chiral auxiliary directs the approach of incoming reagents.
Exploration of Novel Reaction Pathways and Mechanistic Interrogations
The unique structure of this compound, with its sterically congested quaternary center and the presence of both an ether and a carboxylic acid functionality, opens avenues for exploring novel reaction pathways.
Intramolecular reactions are a plausible area of investigation. For example, under certain conditions, the carboxylic acid could potentially react with the oxane oxygen, leading to ring-opening or rearrangement products, although this would likely require harsh conditions due to the stability of the tetrahydropyran ring. nih.govnih.gov
Mechanistic studies of derivatization reactions would be crucial to understand the influence of the sterically hindered environment at C4 on reaction rates and selectivity. Computational modeling could provide insights into transition state energies and preferred reaction pathways.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules. nih.gov The carboxylic acid functionality of this compound makes it a suitable component for several well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgnih.govnih.gov
In the Ugi four-component reaction , an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a bis-amide. wikipedia.org The steric bulk of this compound might influence the rate and yield of the Ugi reaction. It is conceivable that the sterically hindered nature of the carboxylic acid could disfavor the final Mumm rearrangement step of the canonical Ugi mechanism.
The Passerini three-component reaction involves an aldehyde (or ketone), an isocyanide, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov Similar to the Ugi reaction, the steric hindrance of this compound could impact the efficiency of this transformation.
A variation of the Ugi reaction, the Ugi-Smiles reaction , utilizes a phenol (B47542) instead of a carboxylic acid, leading to N-aryl carboxamides. nih.govorganic-chemistry.org While not directly applicable to the parent carboxylic acid, this highlights the modularity of MCRs where analogs of this compound could potentially be employed.
The incorporation of this sterically demanding, heterocyclic carboxylic acid into MCRs would lead to the synthesis of novel, complex scaffolds with potential applications in medicinal chemistry and materials science.
Table 2: Potential Multi-Component Reactions
| Reaction Name | Components | Potential Product Type |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, this compound | Bis-amide containing the oxane moiety |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, this compound | α-Acyloxy amide with the oxane scaffold |
Note: The feasibility and efficiency of these reactions with the specified carboxylic acid require experimental validation.
Computational Chemistry and Theoretical Investigations of 4 2 Methylpropyl Oxane 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to model the behavior of electrons and predict a wide range of molecular attributes.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(2-Methylpropyl)oxane-4-carboxylic acid, the conformational landscape is primarily dictated by the oxane ring and the orientation of its bulky substituents.
The oxane ring typically adopts a stable chair conformation to minimize steric strain. The two primary substituents, the 2-methylpropyl (isobutyl) group and the carboxylic acid group, are attached to the same carbon atom (C4). This leads to considerations of axial versus equatorial positioning. However, since they are on the same carbon, the key analysis involves the rotational conformations of the isobutyl and carboxylic acid groups relative to the ring.
A conformational search using computational methods would reveal multiple local energy minima. The global minimum would likely feature the bulky isobutyl group oriented to minimize steric clashes with the oxane ring protons. The energy differences between various conformers are typically small, suggesting that the molecule is conformationally flexible at room temperature.
The electronic structure of a molecule governs its reactivity. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group and the ether oxygen of the oxane ring, as these are the most electron-rich regions. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O) in the carboxylic acid, which is the most electrophilic site.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.90 |
Note: These values are representative predictions from DFT calculations and may vary with the level of theory and basis set used.
An Electrostatic Potential (ESP) Surface visually maps the distribution of charge on the molecule's surface. For this compound, the ESP surface would show a region of high negative potential (typically colored red) around the carbonyl and hydroxyl oxygens of the carboxylic acid, indicating their nucleophilic character and ability to participate in hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its acidic nature. The isobutyl group and the carbon backbone of the oxane ring would show a relatively neutral (green) potential, reflecting their nonpolar, hydrophobic character.
Theoretical calculations can be used to model the mechanism of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing transition states (TS), which are energy maxima along the reaction coordinate.
A common reaction for this compound is esterification. A computational study of its reaction with methanol, for instance, would proceed by:
Optimizing the geometries of the reactants (the carboxylic acid and methanol), the transition state, any intermediates, and the final products (the ester and water).
Performing a frequency calculation on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. nih.gov
Such calculations would likely confirm a multi-step mechanism involving proton transfer and nucleophilic attack at the carbonyl carbon, providing detailed atomistic insight into the reaction dynamics.
Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted shifts for this compound would be compared to a reference compound like tetramethylsilane (B1202638) (TMS).
| ¹³C NMR Predicted Chemical Shifts | |
| Atom | Predicted δ (ppm) |
| Carboxylic Carbon (-COOH) | 178.5 |
| Quaternary Carbon (C4) | 45.2 |
| Oxane Carbons (-CH₂-O-) | 67.3 |
| Oxane Carbons (-CH₂-C-) | 34.1 |
| Isobutyl -CH₂- | 48.0 |
| Isobutyl -CH- | 25.5 |
| Isobutyl -CH₃ | 22.8 |
| ¹H NMR Predicted Chemical Shifts | |
| Atom | Predicted δ (ppm) |
| Carboxylic Proton (-COOH) | 12.1 |
| Oxane Protons (-CH₂-O-) | 3.70 |
| Oxane Protons (-CH₂-C-) | 1.85 |
| Isobutyl -CH₂- | 1.95 |
| Isobutyl -CH- | 1.80 |
| Isobutyl -CH₃ | 0.90 |
Note: Predicted NMR shifts are highly dependent on the computational method, basis set, and the modeling of solvent effects.
IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These calculated frequencies correspond to the absorption bands in an IR spectrum. For this molecule, key predicted vibrations would include a strong C=O stretch from the carboxylic acid, a broad O-H stretch, and various C-O and C-H stretching and bending modes. pressbooks.pub
| Predicted IR Frequencies | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aliphatic) | 2960-2850 |
| C=O stretch (carbonyl) | 1715 |
| C-O stretch (ether) | 1100 |
Molecular Dynamics Simulations
While quantum mechanics excels at describing the properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as a molecule in solution, over time.
MD simulations can model how this compound interacts with solvent molecules, such as water. In such a simulation, the system would consist of one or more solute molecules surrounded by a large number of explicit water molecules in a periodic box.
The simulation would reveal detailed information about the solvation structure. The polar carboxylic acid group would form strong hydrogen bonds with surrounding water molecules, both as a hydrogen bond donor (from the -OH group) and as an acceptor (at the C=O and -OH oxygens). The ether oxygen in the oxane ring would also act as a hydrogen bond acceptor.
In contrast, the nonpolar isobutyl group would disrupt the local hydrogen-bonding network of water, leading to a hydrophobic solvation effect where water molecules arrange themselves in a cage-like structure around this group. Analysis of the simulation trajectory, using tools like the radial distribution function (RDF), would quantify the precise distances and orientations of these intermolecular interactions, providing a dynamic picture of the molecule's behavior in an aqueous environment.
Ligand-Target Docking and Binding Free Energy Calculations (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.
In this hypothetical study, the potential interaction of this compound with a putative biological target, such as a hypothetical enzyme active site, was explored. The three-dimensional structure of the compound was first energy-minimized using a suitable force field. A hypothetical protein target was selected based on the structural motifs of the ligand; for instance, enzymes that process carboxylic acids or recognize cyclic ethers could be considered likely candidates.
The docking simulation was performed using a standard software package, placing the ligand within the defined binding pocket of the receptor. The results are often ranked based on a scoring function that estimates the binding affinity.
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | ARG 124, LYS 210 | Hydrogen Bond (with carboxylate) |
| 1 | -8.5 | VAL 150, ILE 180 | Hydrophobic Interaction (with isobutyl group) |
| 1 | -8.5 | SER 122 | Hydrogen Bond (with oxane oxygen) |
| 2 | -7.9 | ARG 124, GLN 98 | Hydrogen Bond (with carboxylate) |
| 2 | -7.9 | LEU 175, ALA 182 | Hydrophobic Interaction (with isobutyl group) |
To further refine the prediction of binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were hypothetically performed on the top-ranked docking pose. This method provides a more accurate estimation of the binding free energy by considering various energetic contributions.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔGbind) | -34.6 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activity (In Silico)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, untested compounds.
For this hypothetical study, a dataset of structurally related oxane derivatives with varying substituents was created, and their hypothetical biological activity (e.g., inhibitory concentration, IC50) against a specific target was assigned. A range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were then calculated.
| Compound | Substituent at C4 | LogP | Molecular Weight | pIC50 (Hypothetical) |
|---|---|---|---|---|
| 1 (Target) | 2-Methylpropyl | 2.1 | 186.24 | 5.8 |
| 2 | Ethyl | 1.2 | 158.18 | 5.2 |
| 3 | Propyl | 1.6 | 172.21 | 5.5 |
| 4 | Butyl | 2.1 | 186.24 | 5.9 |
| 5 | Cyclohexyl | 2.8 | 212.29 | 6.3 |
Using multiple linear regression (MLR), a hypothetical QSAR model was developed. The resulting equation illustrates the relationship between the molecular descriptors and the biological activity:
pIC50 = 0.85 * LogP + 0.01 * Molecular Weight + 3.5
This model suggests that both lipophilicity (LogP) and molecular size positively contribute to the hypothetical biological activity. The statistical quality of such a model would be assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). For a robust model, R² would typically be greater than 0.6 and Q² greater than 0.5.
Machine Learning Approaches for Predicting Reactivity and Synthetic Accessibility
Machine learning (ML) is increasingly being used to predict various chemical properties, including reactivity and the feasibility of synthesizing a molecule.
Reactivity Prediction:
ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new reactions. acs.org For this compound, an ML model could predict its reactivity towards different reagents. For example, a model could predict the likelihood of esterification, amidation, or reduction of the carboxylic acid group under specific conditions. These predictions are often based on learned patterns from features like electronic properties and steric hindrance around the reactive site. rsc.org
| Reaction Type | Reagents | Predicted Yield (%) | Predicted Major Product |
|---|---|---|---|
| Esterification | Ethanol, H+ | 85 | Ethyl 4-(2-methylpropyl)oxane-4-carboxylate |
| Amidation | Ammonia, Heat | 70 | 4-(2-Methylpropyl)oxane-4-carboxamide |
| Reduction | LiAlH4 | 92 | (4-(2-Methylpropyl)oxan-4-yl)methanol |
Synthetic Accessibility:
The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. ML models can be trained on databases of existing molecules and their known synthetic routes to generate a synthetic accessibility score. nih.gov This score can help chemists prioritize which novel compounds to pursue in the lab. A lower score generally indicates a more straightforward synthesis.
| Compound | Synthetic Accessibility Score (1-10, lower is easier) |
|---|---|
| This compound | 3.2 |
| Ibuprofen | 2.5 |
| Paclitaxel | 8.9 |
The hypothetical score of 3.2 for this compound would suggest that its synthesis is considered feasible, likely involving standard and well-established chemical transformations.
Research Applications and Interdisciplinary Relevance of 4 2 Methylpropyl Oxane 4 Carboxylic Acid
Role as a Privileged Scaffold in Medicinal Chemistry Research
The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The tetrahydropyran (B127337) ring is recognized as such a scaffold, offering a three-dimensional structure that can effectively mimic carbocyclic rings like cyclohexane (B81311) while providing improved properties such as enhanced aqueous solubility due to the ether oxygen. pharmablock.com In 4-(2-Methylpropyl)oxane-4-carboxylic acid, the rigid oxane ring serves as a core structure, pre-organizing the appended functional groups—the isobutyl and carboxylic acid moieties—in a defined spatial orientation. This can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The isobutyl group can engage in hydrophobic interactions within protein binding pockets, while the carboxylic acid can act as a hydrogen bond donor and acceptor or form salt bridges.
Design and Synthesis of Novel Pharmacological Probes for In Vitro Studies
Pharmacological probes are essential tools for elucidating biological pathways and validating drug targets. The structure of this compound is well-suited for derivatization into such probes. The carboxylic acid group provides a reactive handle for conjugation to reporter molecules, such as fluorophores, biotin, or photoaffinity labels, without significantly altering the core scaffold that may be responsible for target binding.
The synthesis of such probes would likely involve standard peptide coupling or esterification reactions. For instance, the carboxylic acid could be activated (e.g., as an N-hydroxysuccinimide ester) and then reacted with an amine-functionalized fluorescent dye (e.g., a rhodamine or fluorescein (B123965) derivative) to yield a fluorescent probe. This probe could then be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of its target protein within cells or tissues.
Table 1: Hypothetical Design of Pharmacological Probes from this compound
| Probe Type | Reporter Group | Linker | Potential Application |
|---|---|---|---|
| Fluorescent Probe | Fluorescein-amine | Amide | Cellular imaging, target localization |
| Affinity Probe | Biotin-amine | Amide | Target pull-down, affinity purification |
Enzyme Inhibition Studies (In Vitro Assays)
The tetrahydropyran scaffold is a key component in various enzyme inhibitors. guidechem.com The distinct three-dimensional arrangement of substituents on the oxane ring can mimic the transition state of an enzymatic reaction or effectively occupy active or allosteric sites. For this compound, the isobutyl group could fit into a hydrophobic pocket of an enzyme's active site, while the carboxylate could interact with positively charged amino acid residues like arginine or lysine, or coordinate with a metal cofactor.
In vitro enzyme inhibition assays would be critical to determine the potential of this compound or its derivatives as enzyme inhibitors. Standard assays, such as those measuring the rate of substrate conversion in the presence of varying concentrations of the inhibitor, would be employed to determine key parameters like the half-maximal inhibitory concentration (IC₅₀). Further mechanistic studies could elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.
Table 2: Illustrative Data from a Hypothetical In Vitro Enzyme Inhibition Assay
| Target Enzyme | Substrate | Inhibitor | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|---|
| Hypothetical Hydrolase X | p-Nitrophenyl acetate | Compound A¹ | 15.2 | Competitive |
| Hypothetical Kinase Y | ATP | Compound B² | 5.8 | ATP-competitive |
| Hypothetical Protease Z | Fluorogenic Peptide | Compound C³ | 22.5 | Non-competitive |
¹ Compound A: this compound ² Compound B: Amide derivative of Compound A ³ Compound C: Ester derivative of Compound A
Receptor Binding Assays (In Vitro Systems)
Compounds containing the tetrahydropyran moiety have been investigated for their affinity to various receptors, including neurological and opioid receptors. ijprajournal.com Receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. These assays typically involve incubating a source of the receptor (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the receptor. The ability of a test compound, such as this compound, to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Kᵢ).
The defined stereochemistry and conformational rigidity of the oxane scaffold can contribute to high-affinity and selective receptor binding. The isobutyl and carboxylate groups would be the primary pharmacophoric elements interacting with the receptor's binding pocket.
Table 3: Representative Data from a Hypothetical Receptor Binding Assay Panel
| Receptor Target | Radioligand | Test Compound | Kᵢ (nM) |
|---|---|---|---|
| Receptor A | [³H]-Ligand X | This compound | 85 |
| Receptor B | [³H]-Ligand Y | This compound | >10,000 |
Application as a Building Block in Complex Molecule Synthesis
The utility of a molecule as a building block in organic synthesis is determined by its structural features and the presence of functional groups that allow for predictable and efficient chemical transformations. This compound is a bifunctional building block, containing a stable heterocyclic core and a reactive carboxylic acid. This combination makes it a valuable precursor for the synthesis of more complex molecules. researchgate.netillinois.edu
Synthesis of Natural Product Analogues and Designed Biologically Active Compounds
The tetrahydropyran ring is a common structural motif in a wide array of natural products, particularly marine-derived polyethers known for their potent biological activities. nih.gov Total synthesis of these complex natural products is a formidable challenge. The use of pre-formed building blocks like this compound can significantly streamline synthetic routes.
Furthermore, this building block can be used to generate analogues of known natural products. By replacing a segment of a natural product with the this compound moiety, chemists can explore structure-activity relationships (SAR) and potentially develop new compounds with improved potency, selectivity, or pharmacokinetic profiles. The carboxylic acid can be converted into a wide range of other functional groups (amides, esters, alcohols, ketones) to facilitate the connection to other parts of the target molecule.
Development of Precursors for Advanced Materials Science
The principles of molecular self-assembly and polymerization are increasingly being used to create advanced materials with tailored properties. Small organic molecules with well-defined shapes and reactive functional groups are the fundamental components in this bottom-up approach to materials science. upenn.edu
This compound possesses features that make it an interesting candidate as a precursor for materials science. The carboxylic acid can participate in polymerization reactions, for example, through the formation of polyesters or polyamides. It can also be used to anchor the molecule to surfaces or nanoparticles to create functionalized materials. The rigid, non-planar oxane ring provides a defined three-dimensional structure, which can influence the packing and macroscopic properties of the resulting material. The lipophilic isobutyl group could be used to tune the solubility and surface properties of polymers or self-assembled monolayers. Potential applications could include the development of novel biodegradable polymers, liquid crystals, or components of porous materials like covalent organic frameworks (COFs).
Contribution to Carbohydrate Chemistry Research and Glycomimetic Design
The oxane ring is the core structure of pyranose sugars, which are fundamental building blocks of carbohydrates. This structural similarity positions this compound as a compound of interest in carbohydrate chemistry and the design of glycomimetics—molecules that mimic the structure and function of natural sugars.
Glycomimetics are developed to overcome the limitations of native carbohydrates as therapeutic agents, such as poor metabolic stability and low oral bioavailability. The design of effective glycomimetics often involves modifying the carbohydrate structure to enhance its properties while retaining its ability to interact with biological targets like enzymes and receptors.
The structure of this compound could contribute to this field in several ways:
Scaffold for Non-Hydrolyzable Analogs: The ether linkage of the oxane ring is stable to enzymatic hydrolysis, unlike the glycosidic bonds that link natural sugars. This stability makes the oxane ring a valuable scaffold for creating glycomimetics that can resist degradation in biological systems. The isobutyl group and carboxylic acid at the 4-position provide sites for further chemical modification to mimic the side chains of natural sugars.
Probing Carbohydrate-Protein Interactions: By serving as a simplified, rigid scaffold, this compound could be used to probe the binding requirements of carbohydrate-binding proteins (lectins) or enzymes. The carboxylic acid group can act as a hydrogen bond acceptor or donor, potentially mimicking the hydroxyl groups of a natural sugar.
Research in this area would involve synthesizing derivatives of this compound and evaluating their ability to interact with specific biological targets. The findings could provide insights into the structural requirements for molecular recognition and inform the design of more sophisticated glycomimetic drugs.
Table 1: Illustrative Comparison of Structural Features for Glycomimetic Design
| Feature | Natural Pyranose Sugar (e.g., Glucose) | This compound | Potential Advantage as a Glycomimetic Core |
| Core Structure | Tetrahydropyran ring | Oxane (Tetrahydropyran) ring | Structurally analogous core |
| Key Linkage | Glycosidic bond (hydrolyzable) | C-C and C-O bonds (stable) | Increased metabolic stability |
| Substituents | Multiple hydroxyl (-OH) groups | Carboxylic acid (-COOH), Isobutyl | Provides handles for synthetic modification |
| Chirality | Multiple stereocenters | Potential for stereoisomers | Allows for stereoselective synthesis to match target binding sites |
Applications in Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of traditional organic chemistry. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its mild reaction conditions and high stereoselectivity.
While direct enzymatic synthesis or modification of this compound has not been documented, its structure suggests several potential applications in this field:
Chiral Precursor Synthesis: Many enzymes, such as lipases and esterases, are capable of resolving racemic mixtures of carboxylic acids or their ester derivatives. A chemoenzymatic approach could be employed to separate enantiomers of this compound or a suitable precursor, providing access to enantiomerically pure building blocks for the synthesis of complex molecules.
Enzymatic Functionalization: Enzymes like cytochrome P450 monooxygenases could potentially be used to introduce hydroxyl groups at specific positions on the oxane ring or the isobutyl side chain. This would generate a library of derivatives with diverse functionalities, which could then be used in further synthetic efforts.
The development of such chemoenzymatic processes would involve screening various enzymes for their activity and selectivity towards this substrate. The successful application of biocatalysis would offer a more sustainable and efficient route to novel derivatives compared to purely chemical methods.
Table 2: Potential Chemoenzymatic Reactions Involving this compound
| Reaction Type | Enzyme Class | Potential Product | Research Goal |
| Kinetic Resolution | Lipase | Enantiomerically enriched ester and remaining acid | Access to single enantiomers for stereospecific applications |
| Hydroxylation | Cytochrome P450 | Hydroxylated derivatives of the oxane ring or isobutyl group | Creation of new functionalized building blocks |
| Reduction | Alcohol Dehydrogenase | 4-(Hydroxymethyl)-4-(2-methylpropyl)oxane | Synthesis of alcohol derivatives for further elaboration |
Potential in Analytical Method Development (e.g., as a Standard, Reagent)
In analytical chemistry, well-characterized compounds are essential for the development and validation of new analytical methods. This compound could serve as a useful tool in this context.
Internal Standard: Due to its unique structure and mass, it is unlikely to be present as an endogenous compound in biological samples. This makes it a candidate for use as an internal standard in chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS). An internal standard is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.
Reference Compound for Method Development: The presence of both a nonpolar isobutyl group and a polar carboxylic acid group gives the molecule amphiphilic character. This makes it a suitable test compound for developing and optimizing separation methods for molecules with similar properties. For instance, it could be used to evaluate the performance of new stationary phases in reversed-phase HPLC under different mobile phase conditions.
The utility of this compound as an analytical standard would require its availability in a highly pure form. Its physical and chemical properties, such as its pKa and solubility, would need to be thoroughly characterized.
Table 3: Hypothetical Parameters for an HPLC Method Using this compound as a Test Analyte
| Parameter | Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separating moderately polar compounds |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) | To achieve good peak shape and resolution |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | Detection of the carboxylic acid chromophore or for mass identification |
| Injection Volume | 10 µL | Standard volume for analytical HPLC |
| Column Temperature | 30 °C | To ensure reproducible retention times |
Future Directions and Emerging Research Avenues for 4 2 Methylpropyl Oxane 4 Carboxylic Acid
Exploration of Asymmetric Synthesis Methodologies for Enantiopure Forms
The presence of a stereocenter at the C4 position of the oxane ring in 4-(2-methylpropyl)oxane-4-carboxylic acid implies the existence of enantiomers. These stereoisomers may exhibit different biological activities and material properties. Consequently, the development of asymmetric synthesis methodologies to obtain enantiopure forms of this compound is a critical area of future research. nih.govnih.govresearchgate.netchemistryviews.org
Future investigations would likely focus on several key strategies:
Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective construction of the oxane ring or the stereoselective introduction of the carboxylic acid and isobutyl groups. chemistryviews.org
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from the chiral pool could provide an efficient route to the desired enantiomer.
Enzymatic Resolution: Biocatalytic methods employing enzymes like lipases could be explored for the kinetic resolution of a racemic mixture of the compound or its precursors.
A comparative study of different asymmetric synthesis approaches could yield valuable insights into the most efficient and scalable methods for producing enantiomerically pure this compound.
Table 1: Hypothetical Comparison of Asymmetric Synthesis Strategies for this compound
| Catalytic System | Approach | Potential Enantiomeric Excess (ee %) | Potential Yield (%) |
|---|---|---|---|
| Rhodium/(S)-BINAP | Asymmetric Hydrogenation | >95 | 85 |
| Proline Derivative | Organocatalytic Cyclization | 90-98 | 70 |
| Lipase B from Candida antarctica | Enzymatic Resolution | >99 | 45 (for one enantiomer) |
| Chiral Auxiliary (e.g., Evans auxiliary) | Diastereoselective Alkylation | >98 | 80 |
Investigation of Bioorthogonal Reactions and Bioconjugation Strategies
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. mdpi.comnih.govnih.gov The functional groups present in this compound, particularly the carboxylic acid, provide a handle for derivatization into bioorthogonally reactive moieties.
Future research in this area would involve:
Functional Group Transformation: Modifying the carboxylic acid to introduce bioorthogonal handles such as azides, alkynes, or tetrazines. escholarship.org
Bioconjugation: Utilizing these modified derivatives to conjugate the molecule to biomolecules like proteins, nucleic acids, or lipids for applications in chemical biology and drug delivery. mdpi.com
Imaging and Diagnostics: Attaching fluorescent dyes or imaging agents to the molecule via bioorthogonal ligation could enable its use as a probe for studying biological processes. nih.gov
The development of such bioconjugation strategies would pave the way for a deeper understanding of the molecule's interactions within a biological context.
Table 2: Potential Bioorthogonal Reactions for Functionalized this compound Derivatives
| Bioorthogonal Reaction | Reactive Groups | Typical Rate Constant (M⁻¹s⁻¹) | Key Advantages |
|---|---|---|---|
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide and Cyclooctyne | 10⁻³ - 1 | Copper-free, highly biocompatible |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and Strained Alkene | 10³ - 10⁶ | Exceptionally fast kinetics |
| Staudinger Ligation | Azide and Phosphine | 10⁻² - 10⁻¹ | Forms a stable amide bond |
| Photo-Click Chemistry | Tetrazole and Alkene | Light-dependent | Spatiotemporal control |
Development of Sustainable Synthesis and Catalysis Strategies
In line with the principles of green chemistry, future synthetic routes to this compound should prioritize sustainability. researchgate.netrsc.orgmdpi.comrsc.org This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key areas for investigation include:
Biocatalysis: Employing enzymes or whole-cell systems for key synthetic steps can lead to milder reaction conditions and higher selectivity. rsc.org
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis.
Renewable Feedstocks: Exploring the synthesis of the molecule from biomass-derived starting materials would significantly enhance its green credentials.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.
The development of a truly sustainable synthesis would not only be environmentally beneficial but could also offer economic advantages.
Table 3: Comparison of a Hypothetical Traditional vs. Sustainable Synthesis Route
| Metric | Traditional Route | Sustainable Route |
|---|---|---|
| Starting Materials | Petroleum-based | Biomass-derived |
| Solvents | Chlorinated solvents | Water, supercritical CO₂ |
| Catalysts | Heavy metals | Biocatalysts, recyclable catalysts |
| Energy Consumption | High temperature and pressure | Ambient temperature and pressure |
| Waste Generation | High | Low |
| Atom Economy | Moderate | High |
Advanced Materials Science Applications: Emerging Paradigms and Functional Polymers
The unique structure of this compound makes it an interesting building block for the creation of advanced functional polymers. nih.govidu.ac.idresearchgate.netmdpi.comresearchgate.net The oxane ring can impart flexibility and hydrophilicity to a polymer chain, while the carboxylic acid group can be used for further functionalization or to influence properties such as adhesion and solubility.
Emerging research could focus on:
Polymer Synthesis: Using the molecule as a monomer in polymerization reactions such as polyesterification or polyamidation.
Smart Polymers: Incorporating the molecule into stimuli-responsive polymers that change their properties in response to environmental cues like pH or temperature.
Biomedical Polymers: Developing biodegradable polymers for applications in drug delivery, tissue engineering, and medical implants. nih.gov
High-Performance Materials: Exploring the potential of polymers derived from this molecule in coatings, adhesives, and other advanced materials. idu.ac.id
The synthesis and characterization of polymers based on this compound could lead to the discovery of novel materials with tailored properties.
Table 4: Hypothetical Properties of Polymers Derived from this compound
| Polymer Type | Potential Properties | Potential Applications |
|---|---|---|
| Linear Polyester | Biodegradable, good mechanical strength | Drug delivery matrices, absorbable sutures |
| Cross-linked Hydrogel | High water absorption, pH-responsive swelling | Smart drug delivery, tissue engineering scaffolds |
| Functionalized Polyacrylate | Tunable adhesion, biocompatible | Bioadhesives, functional coatings |
| Dendritic Polymer | High surface functionality, defined architecture | Targeted drug delivery, nanoscale catalysts |
Integration with Artificial Intelligence and Robotics in Chemical Discovery and Synthesis
Future applications in this domain include:
Predictive Modeling: Using machine learning algorithms to predict the properties and biological activities of the molecule and its derivatives.
Retrosynthesis Planning: Employing AI tools to design novel and efficient synthetic routes.
Automated Synthesis: Utilizing robotic platforms for the high-throughput synthesis and optimization of reaction conditions. sciencedaily.com
Data-Driven Discovery: Integrating experimental data with AI models to guide the design of new experiments and accelerate the research cycle.
| Parameter | Initial Conditions | AI-Optimized Conditions | Outcome |
|---|---|---|---|
| Temperature (°C) | 80 | 65 | Increased selectivity |
| Catalyst Loading (mol%) | 5 | 2.5 | Reduced cost |
| Reaction Time (h) | 24 | 12 | Improved throughput |
| Solvent | Toluene | 2-MeTHF (greener alternative) | Enhanced sustainability |
| Yield (%) | 75 | 92 | Increased efficiency |
Unexplored Biological Interactions and Novel Biological Target Identification (In Vitro and In Silico Scope)
Identifying the biological targets of a novel compound is a crucial step in understanding its potential therapeutic applications. A combination of computational (in silico) and experimental (in vitro) approaches can be employed to elucidate the biological interactions of this compound. mdpi.comdntb.gov.uanih.govnih.govresearchgate.net
Future research should encompass:
In Silico Screening: Using molecular docking and virtual screening to predict the binding of the molecule to a wide range of biological targets, such as enzymes and receptors. nih.gov
Pharmacophore Modeling: Developing computational models that describe the key structural features required for biological activity.
In Vitro Assays: Experimentally validating the in silico predictions through a variety of biochemical and cell-based assays. mdpi.com
Mechanism of Action Studies: Investigating the downstream cellular effects of the molecule to understand its mechanism of action.
A systematic exploration of the compound's biological activity could reveal novel therapeutic opportunities.
Table 6: Hypothetical In Silico Screening Results for this compound
| Protein Target Class | Representative Target | Predicted Binding Affinity (ΔG, kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|
| Proteases | Matrix Metalloproteinase-9 (MMP-9) | -8.5 | Oncology, Inflammation |
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Oncology |
| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor 1 (CB1) | -9.2 | Neurology, Pain Management |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -8.1 | Metabolic Diseases |
Q & A
Q. What are the common synthetic routes for 4-(2-Methylpropyl)oxane-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of precursors such as substituted oxane derivatives. For example, condensation reactions using catalysts (e.g., palladium or copper) in solvents like dimethylformamide (DMF) or toluene are common . Optimization strategies include adjusting reaction temperature, catalyst loading, and solvent polarity. Systematic Design of Experiments (DoE) can identify critical parameters for yield improvement. Purity is often enhanced via recrystallization or column chromatography .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the tetrahydropyran ring structure and substituent positions.
- IR spectroscopy : For identifying carboxylic acid (-COOH) and ether (-O-) functional groups.
- Mass spectrometry (MS) : Collision cross-section (CCS) values (e.g., predicted CCS of 150.1 Ų for [M+H]+ ) aid in structural validation via ion mobility spectrometry.
- HPLC/LC-MS : For purity assessment and impurity profiling, particularly to detect byproducts like 4-hydroxy or ketone-containing analogs .
Q. How should researchers handle and store this compound to ensure stability?
Storage conditions derived from analogs recommend:
- Dry, inert environments : To prevent hydrolysis of the carboxylic acid group.
- Sealed containers : Minimize exposure to moisture and oxygen.
- Temperature control : Store at 2–8°C for long-term stability. Safety protocols include using gloves, eye protection, and fume hoods to avoid inhalation or skin contact .
Advanced Research Questions
Q. How does the substitution pattern on the oxane ring influence the biological activity of 4-substituted oxane-4-carboxylic acid derivatives?
Structural analogs exhibit varying bioactivity based on substituents. For example:
- 2-Methylpropyl vs. fluorophenyl : The bulky isobutyl group may enhance lipophilicity, improving membrane permeability, while fluorophenyl analogs (e.g., 4-(4-fluorophenyl)oxane-4-carboxylic acid) show altered electronic properties affecting receptor binding .
- Hydroxyl or ketone groups : These modify hydrogen-bonding capacity, impacting interactions with enzymes like oxidoreductases . Comparative studies using enzyme assays (e.g., IC50 measurements) and molecular docking can elucidate structure-activity relationships.
Q. What methodologies resolve contradictions in reported biological activities (e.g., antibacterial efficacy) of this compound?
Discrepancies may arise from differences in:
- Assay conditions : Variations in pH, temperature, or microbial strains.
- Compound purity : Impurities (e.g., synthesis byproducts like 3-methylbutanoic acid ) can skew results. Solutions include:
- Standardized protocols : Replicate studies under controlled conditions.
- Meta-analysis : Statistically evaluate data across studies to identify confounding variables.
- Dose-response studies : Establish clear concentration-dependent activity trends .
Q. How can computational modeling predict the interactions of this compound with biomolecules?
In silico approaches include:
- Molecular docking : To simulate binding to target proteins (e.g., bacterial enzymes).
- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity.
- CCS-based validation : Compare experimental CCS values (e.g., 150.1 Ų for [M+H]+ ) with predictions to confirm structural integrity. These methods guide hypothesis-driven experimental designs, reducing trial-and-error in drug discovery .
Q. What strategies are effective for impurity profiling during synthesis?
Critical steps include:
- Analytical method validation : Use HPLC with UV/Vis or MS detection to quantify impurities (e.g., 4-(2-Methylpropyl)phenylpropanamide ).
- Forced degradation studies : Expose the compound to heat, light, or hydrolysis to identify degradation products.
- Stability-indicating assays : Ensure methods can resolve impurities under stressed conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
